5-(3-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Overview
Description
5-(3-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.15320616 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure Analysis
- A study conducted by Trilleras et al. (2017) synthesized a series of benzo[g]pyrimido[4,5-b]quinoline derivatives, including a compound with structural similarities to the chemical of interest. They focused on the molecular structure using various spectroscopic methods and Density Functional Theory (DFT), establishing the ground state energy and thermodynamic features. This type of analysis is crucial for understanding the chemical properties and potential applications of these compounds (Trilleras et al., 2017).
Synthetic Methods and Applications
- Dolly et al. (1995) discussed the synthesis of pyrimido[4,5-b]quinolin-2,4,6-trione derivatives, showcasing the diverse synthetic routes that can lead to such compounds. These synthetic methodologies are important for the development of pharmaceuticals and other chemical products (Dolly et al., 1995).
- Sepehrmansouri et al. (2020) explored the use of metal-organic frameworks (MOFs) for the synthesis of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This indicates the potential of MOFs in facilitating the synthesis of complex organic compounds, which could be significant for pharmaceutical synthesis and materials science (Sepehrmansouri et al., 2020).
Potential Medicinal Applications
- Tang et al. (2014) designed and synthesized quinoline derivatives bearing the pyrimidine-2,4,6-trione moiety for their inhibitory activities against c-Met kinase. These compounds were evaluated for antiproliferative activities against various cancer cell lines, indicating the potential of similar compounds in cancer therapy (Tang et al., 2014).
Novel Chemical Reactions and Transformations
- Stringer et al. (1985) investigated the reactions of benzazepin-2-ones with phosphoryl chloride, leading to novel ring transformations and the formation of pyrimido[4,5-b]quinoline derivatives. This study contributes to the understanding of complex chemical reactions and the synthesis of novel heterocyclic compounds (Stringer et al., 1985).
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-22-18-17(19(25)23(2)20(22)26)15(11-6-4-7-12(10-11)27-3)16-13(21-18)8-5-9-14(16)24/h4,6-7,10,15,21H,5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIWUCVOYQIWDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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